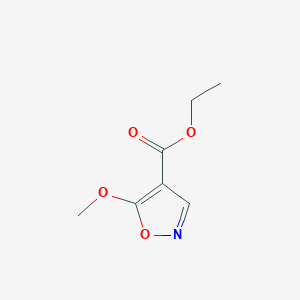
Ethyl 5-methoxy-1,2-oxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-methoxy-1,2-oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical and organic intermediate .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Oxazole can be synthesized via a variety of methods, including a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate. Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Physical And Chemical Properties Analysis
The empirical formula of Ethyl 5-methoxy-1,2-oxazole-4-carboxylate is C8H11NO4, and its molecular weight is 185.18 .Applications De Recherche Scientifique
Synthesis of Chiral Compounds
Highly diastereoselective synthesis of 2-oxazoline-4-carboxylates demonstrates the utility of ethyl 5-methoxy-1,2-oxazole-4-carboxylate in creating chiral compounds. This process involves formal [3+2] cycloadditions catalyzed by metal chlorides, yielding compounds with significant diastereoselectivity. These chiral compounds have implications in pharmaceutical synthesis and the development of biologically active molecules (Suga et al., 1994).
Catalysis Research
The compound also plays a role in catalysis research, particularly in stereoselective synthesis processes. Lewis acid-catalyzed formal [3+2] cycloadditions involving 5-methoxyoxazoles with aldehydes have been studied for their high cis-selectivity, demonstrating the compound's relevance in catalysis and synthetic chemistry (Suga et al., 1993).
Antitumor Activity
Ethyl 5-methoxy-1,2-oxazole-4-carboxylate derivatives have been explored for their antitumor activity, such as in the synthesis of oxazofurin, indicating potential applications in cancer research. Oxazofurin has shown cytotoxic effects toward certain cancer cell lines, illustrating the compound's utility in developing antitumor agents (Franchetti et al., 1990).
Corrosion Inhibition
In the field of materials science, derivatives of ethyl 5-methoxy-1,2-oxazole-4-carboxylate have been evaluated as corrosion inhibitors on mild steel in acidic solutions. Their effectiveness suggests potential industrial applications in protecting metals from corrosion (Rahmani et al., 2018).
Organic Synthesis and Functionalization
The compound is integral to the synthesis of variously substituted oxazoles, showcasing its versatility as a building block in organic synthesis. This includes the development of methodologies for synthesizing 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, which have broad applicability in creating compounds with potential pharmaceutical relevance (Hodgetts & Kershaw, 2002).
Mécanisme D'action
Target of Action
It is known that oxazole derivatives, to which this compound belongs, have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects . These activities suggest that Ethyl 5-methoxy-1,2-oxazole-4-carboxylate may interact with a variety of biological targets.
Mode of Action
For instance, some oxazole derivatives can inhibit the growth of bacteria or cancer cells, while others can modulate immune responses or metabolic pathways .
Pharmacokinetics
The compound is soluble in water, which may influence its bioavailability .
Action Environment
It is known that the compound is stable under cool, dry conditions and is incompatible with oxidizing agents .
Propriétés
IUPAC Name |
ethyl 5-methoxy-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4-8-12-7(5)10-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDOHMFSIRMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1425783.png)
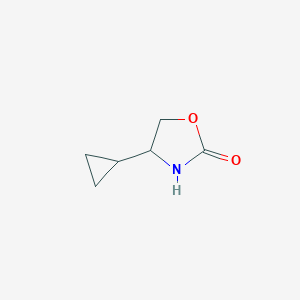
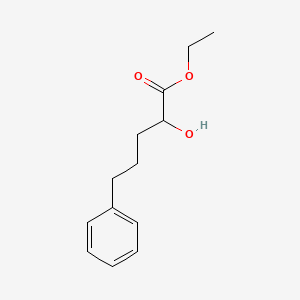
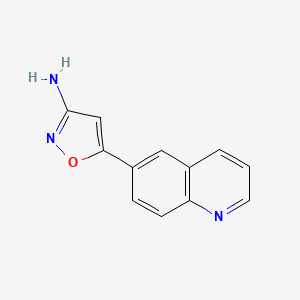

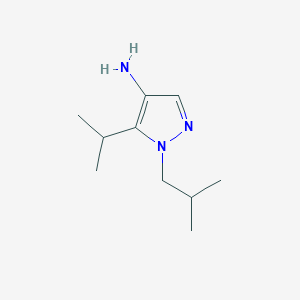
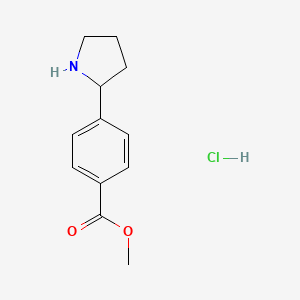
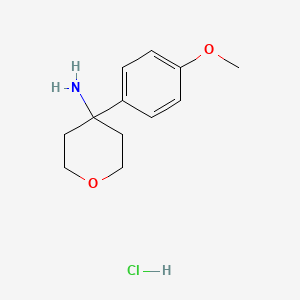
![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)
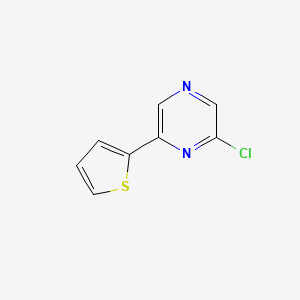

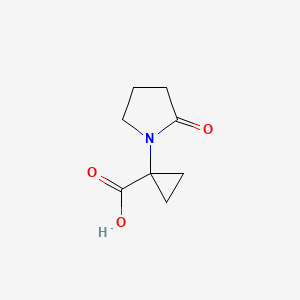
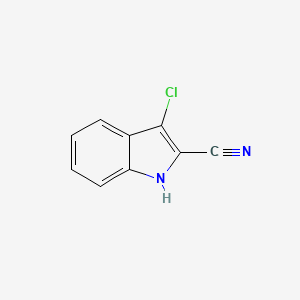
![7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one](/img/structure/B1425804.png)